4-(bromomethyl)-3-chloro-1,1'-biphenyl
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Overview
Description
4-(bromomethyl)-3-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a bromomethyl group at the fourth position and a chlorine atom at the third position on the biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3-chloro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination of 3-chloro-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
In an industrial setting, the production of 4-(bromomethyl)-3-chloro-1,1’-biphenyl may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Post-reaction, the compound is typically purified through techniques such as recrystallization or column chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-3-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Derivatives such as 4-(azidomethyl)-3-chloro-1,1’-biphenyl, 4-(thiocyanatomethyl)-3-chloro-1,1’-biphenyl.
Oxidation: 4-(carboxymethyl)-3-chloro-1,1’-biphenyl, 4-(formylmethyl)-3-chloro-1,1’-biphenyl.
Reduction: 4-methyl-3-chloro-1,1’-biphenyl.
Scientific Research Applications
4-(bromomethyl)-3-chloro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its biphenyl structure.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies, providing insights into biological pathways and mechanisms.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)-1,1’-biphenyl: Lacks the chlorine atom, resulting in different reactivity and applications.
4-(chloromethyl)-3-chloro-1,1’-biphenyl: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in chemical behavior.
4-(bromomethyl)-3-methyl-1,1’-biphenyl: Substitutes the chlorine atom with a methyl group, altering its physical and chemical properties.
Uniqueness
4-(bromomethyl)-3-chloro-1,1’-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents on the biphenyl structure. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
92059-86-4 |
---|---|
Molecular Formula |
C13H10BrCl |
Molecular Weight |
281.6 |
Purity |
95 |
Origin of Product |
United States |
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